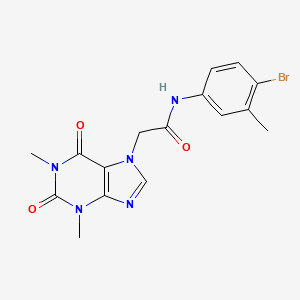
N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is a useful research compound. Its molecular formula is C16H16BrN5O3 and its molecular weight is 406.23 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is 405.04365 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neuroprotection and MAO-B Inhibitory Activities
One significant application of compounds related to N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide is in neuroprotection and monoamine oxidase-B (MAO-B) inhibition. A study by Mitkov et al. (2022) explored the synthesis and evaluation of similar compounds, focusing on their neuroprotective and MAO-B inhibitory activities. The research identified specific structures within this class of compounds that showed promising results in in vitro evaluations, highlighting low neurotoxicity and significant neuroprotective and MAO-B inhibitory activities (Mitkov et al., 2022).
Antiviral Properties
Research on similar compounds has also delved into their antiviral properties. For instance, Paramonova et al. (2020) synthesized new N-aryl-2-{3-[ω-(4-bromophenoxy)alkyl]-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl}acetamides and investigated their effectiveness against human cytomegalovirus. They found that specific derivatives exhibited potent virus inhibitory activity in vitro (Paramonova et al., 2020).
Anticancer Potential
The potential of these compounds in cancer research is also noteworthy. Sultani et al. (2017) synthesized new derivatives and evaluated their antitumor activity on breast and leukemic cancer cell lines. The results suggested that these purine-based compounds could effectively bind and block oncogenic tyrosine kinases, potentially offering new avenues for cancer treatment (Sultani et al., 2017).
Receptor Affinity
The affinity of these compounds for various receptors, such as serotonin and dopamine receptors, has been a subject of interest. Żmudzki et al. (2015) synthesized and evaluated N-(arylpiperazinyl)acetamide derivatives of dimethyl-1H-purine-2,6(3H,7H)-dione for their affinity towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. Their study provided insights into structure-affinity relationships and identified compounds with potent receptor ligand properties (Żmudzki et al., 2015).
Antifungal Activity
Additionally, Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, a class closely related to N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide, as potentialantifungal agents. Their study focused on developing compounds with improved plasmatic stability while retaining in vitro antifungal activity. This research highlights the potential use of these compounds in treating various fungal infections, including Candida and Aspergillus species (Bardiot et al., 2015).
Analgesic and Anti-Inflammatory Effects
Research into the analgesic and anti-inflammatory properties of related compounds has been conducted. Zygmunt et al. (2015) synthesized 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives and evaluated them in in vivo models. They found that several compounds exhibited significant analgesic and anti-inflammatory effects, outperforming traditional drugs in certain assays (Zygmunt et al., 2015).
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN5O3/c1-9-6-10(4-5-11(9)17)19-12(23)7-22-8-18-14-13(22)15(24)21(3)16(25)20(14)2/h4-6,8H,7H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDVKIOZFOAQNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




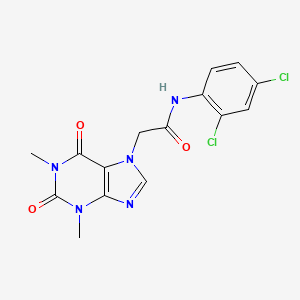
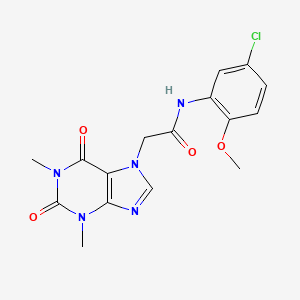
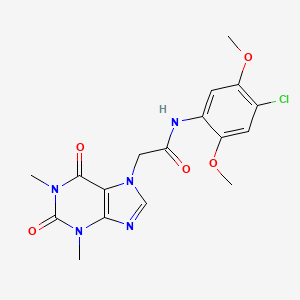
![dimethyl 5-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}isophthalate](/img/structure/B3459281.png)
![1,3-dimethyl-7-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459288.png)
![ethyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]-1-piperazinecarboxylate](/img/structure/B3459296.png)

![7-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3459320.png)
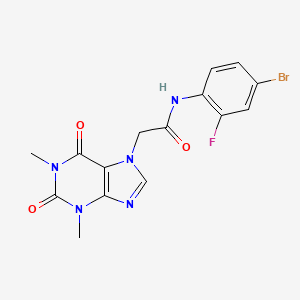

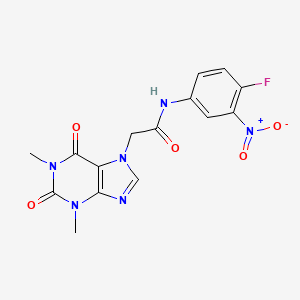
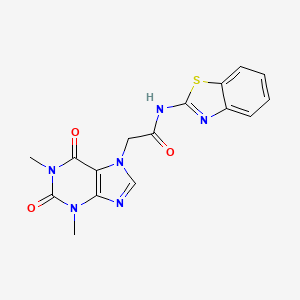
![N-[3-(acetylamino)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B3459365.png)